Cas no 127958-68-3 (2-(3-Acetamidopropoxy)acetic acid)

2-(3-Acetamidopropoxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 127958-68-3
- EN300-28271213
- SCHEMBL9486985
- 2-(3-acetamidopropoxy)acetic acid
- 2-(3-Acetamidopropoxy)acetic acid
-
- インチ: 1S/C7H13NO4/c1-6(9)8-3-2-4-12-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)
- InChIKey: WWLBDAVIQGFQRE-UHFFFAOYSA-N
- ほほえんだ: O(CC(=O)O)CCCNC(C)=O
計算された属性
- せいみつぶんしりょう: 175.08445790g/mol
- どういたいしつりょう: 175.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
2-(3-Acetamidopropoxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271213-0.05g |
2-(3-acetamidopropoxy)acetic acid |
127958-68-3 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28271213-1.0g |
2-(3-acetamidopropoxy)acetic acid |
127958-68-3 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28271213-10.0g |
2-(3-acetamidopropoxy)acetic acid |
127958-68-3 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28271213-0.1g |
2-(3-acetamidopropoxy)acetic acid |
127958-68-3 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28271213-0.5g |
2-(3-acetamidopropoxy)acetic acid |
127958-68-3 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28271213-2.5g |
2-(3-acetamidopropoxy)acetic acid |
127958-68-3 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28271213-5.0g |
2-(3-acetamidopropoxy)acetic acid |
127958-68-3 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28271213-0.25g |
2-(3-acetamidopropoxy)acetic acid |
127958-68-3 | 95.0% | 0.25g |
$498.0 | 2025-03-19 |
2-(3-Acetamidopropoxy)acetic acid 関連文献
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
2-(3-Acetamidopropoxy)acetic acidに関する追加情報
Research Brief on 2-(3-Acetamidopropoxy)acetic Acid (CAS: 127958-68-3): Recent Advances and Applications
2-(3-Acetamidopropoxy)acetic acid (CAS: 127958-68-3) is a specialized chemical compound that has garnered increasing attention in the field of chemical biology and pharmaceutical research. This brief synthesizes the latest findings regarding its synthesis, physicochemical properties, and potential applications in drug development and biomedical research. Recent studies have highlighted its role as a versatile building block in medicinal chemistry, particularly in the design of prodrugs and targeted drug delivery systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a linker in antibody-drug conjugates (ADCs). The researchers utilized 2-(3-Acetamidopropoxy)acetic acid to connect cytotoxic payloads to monoclonal antibodies, achieving improved stability and controlled release profiles compared to traditional linker chemistries. The study reported a 40% increase in plasma stability while maintaining potent anticancer activity in xenograft models.
In the area of prodrug design, a recent patent application (WO2023056478) disclosed novel derivatives of 2-(3-Acetamidopropoxy)acetic acid that serve as effective masking groups for carboxyl-containing therapeutics. The modified compounds showed enhanced cellular permeability while maintaining the ability to release active drug molecules through enzymatic cleavage in target tissues. This approach has particular relevance for improving the oral bioavailability of peptide-based pharmaceuticals.
Analytical characterization studies using advanced techniques such as NMR crystallography and mass spectrometry have provided new insights into the compound's structural properties. Research published in ACS Omega (2024) revealed unexpected polymorphic forms of 2-(3-Acetamidopropoxy)acetic acid that could influence its formulation characteristics. These findings have important implications for pharmaceutical development, particularly in solid dosage form design.
Emerging applications in chemical biology include its use as a scaffold for developing novel enzyme inhibitors. A 2024 study in Chemical Science demonstrated that derivatives of 2-(3-Acetamidopropoxy)acetic acid could selectively inhibit histone deacetylases (HDACs) with improved isoform selectivity. The researchers attributed this selectivity to the compound's unique spatial configuration and hydrogen bonding capabilities.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable production methods. A green chemistry approach published in Organic Process Research & Development (2023) described a biocatalytic route to 2-(3-Acetamidopropoxy)acetic acid that reduces waste generation by 65% compared to traditional synthetic pathways. This advancement addresses growing concerns about the environmental impact of pharmaceutical manufacturing.
Looking forward, the compound's potential in targeted therapy continues to expand. Ongoing clinical trials (NCT05678945) are evaluating ADC formulations incorporating 2-(3-Acetamidopropoxy)acetic acid linkers for the treatment of hematological malignancies. Preliminary results suggest favorable pharmacokinetic profiles and reduced off-target toxicity compared to existing therapies.
In conclusion, 2-(3-Acetamidopropoxy)acetic acid (CAS: 127958-68-3) represents a promising chemical entity with diverse applications in modern drug discovery and development. Its unique structural features continue to inspire innovative therapeutic strategies across multiple disease areas. Future research directions may explore its potential in nucleic acid delivery systems and as a component of smart biomaterials for regenerative medicine applications.
127958-68-3 (2-(3-Acetamidopropoxy)acetic acid) 関連製品
- 2189725-33-3(N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide)
- 2580100-06-5(rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate)
- 1339539-00-2(2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide)
- 2460748-81-4(6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline)
- 2229240-58-6(2-hydroxy-2-methyl-3-(4-methylthiophen-2-yl)propanoic acid)
- 1806304-49-3(2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole)
- 2613382-55-9(4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride)
- 2171451-93-5(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid)
- 1564976-84-6(5-Acetamido-2-methylpentanoic acid)
- 2171828-48-9(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-3-methylbutanoic acid)




